Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate

Beschreibung

Chemical Classification and Nomenclature

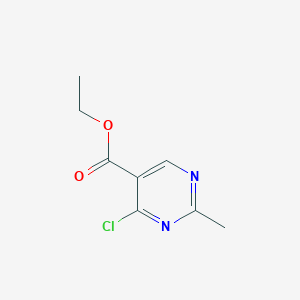

Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate belongs to the pyrimidine class of heterocyclic compounds, specifically categorized as a substituted pyrimidine derivative. The compound is officially registered with the Chemical Abstracts Service number 2134-36-3 and possesses the molecular formula C8H9ClN2O2. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named as this compound.

The compound exhibits multiple synonymous designations within chemical literature, including ethyl 4-chloro-2-methyl-5-pyrimidinecarboxylate and 5-pyrimidinecarboxylic acid, 4-chloro-2-methyl-, ethyl ester. These alternative nomenclatures reflect the compound's structural complexity and the various naming conventions employed across different chemical databases and research publications. The MDL number MFCD08275064 serves as an additional identifier for this compound in chemical registry systems.

Table 1: Chemical Identification Data for this compound

Historical Development in Pyrimidine Chemistry

The historical development of pyrimidine chemistry provides essential context for understanding the significance of this compound within this broader chemical field. The foundational work in pyrimidine chemistry traces back to 1776 when C. W. Scheele isolated uric acid, a purine derivative containing a pyrimidine ring system. However, the first documented isolation of a pure pyrimidine derivative occurred in 1818 when Brugnatelli isolated alloxan.

The systematic synthesis of pyrimidine derivatives began with Grimaux's laboratory preparation of barbituric acid in 1879, achieved through the reaction of urea and malonic acid in the presence of phosphorus oxychloride. This groundbreaking work established the foundation for subsequent developments in pyrimidine synthesis methodologies. The systematic study of pyrimidines advanced significantly with Pinner's work in 1884, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines. Notably, Pinner coined the term "pyrimidine" in 1885, combining "pyridine" and "amidine" to describe this class of compounds.

The parent pyrimidine compound was first synthesized by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This synthetic approach established the methodological framework that would influence the development of substituted pyrimidine derivatives, including this compound. The evolution of pyrimidine chemistry has continued to expand, with modern synthetic approaches enabling the preparation of increasingly complex pyrimidine derivatives for diverse research applications.

Structural Position within Heterocyclic Compounds

This compound occupies a distinctive position within the broader category of heterocyclic compounds, specifically as a member of the diazine family. Pyrimidines represent one of three diazine isomers, characterized by nitrogen atoms positioned at the 1 and 3 positions of the six-membered aromatic ring system. This structural arrangement distinguishes pyrimidines from pyrazines, which have nitrogen atoms at positions 1 and 4, and pyridazines, which have nitrogen atoms at positions 1 and 2.

The specific substitution pattern of this compound demonstrates the compound's sophisticated structural organization. The molecule features a chloro substituent at position 4, a methyl group at position 2, and an ethyl carboxylate group at position 5 of the pyrimidine ring. This substitution pattern creates a unique electronic environment that influences the compound's reactivity and potential applications in synthetic chemistry.

The structural characteristics of this compound can be understood through its InChI representation: InChI=1S/C8H9ClN2O2/c1-3-13-8(12)6-4-10-5(2)11-7(6)9/h4H,3H2,1-2H3. This notation reveals the precise connectivity of atoms within the molecule and provides insight into the compound's three-dimensional structure. The presence of both electron-withdrawing groups (chloro and carboxylate) and an electron-donating group (methyl) creates a complex electronic distribution that affects the compound's chemical behavior and synthetic utility.

Table 2: Physical Properties of this compound

| Property | Value | Source Reference |

|---|---|---|

| Melting Point | 31°C | |

| Boiling Point | 276°C | |

| Density | 1.265 g/cm³ | |

| Flash Point | 121°C | |

| Vapor Pressure | 0.00487 mmHg at 25°C | |

| Refractive Index | 1.524 | |

| pKa | -1.16 ± 0.29 (Predicted) |

Research Significance in Chemical Sciences

The research significance of this compound extends across multiple domains of chemical sciences, particularly in synthetic organic chemistry and medicinal chemistry research. The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecular architectures through various chemical transformations. Its structural features make it particularly valuable for the synthesis of biologically active molecules and pharmaceutical intermediates.

The compound's utility in research applications stems from its strategic functional group positioning, which allows for selective chemical modifications at different sites on the pyrimidine ring. The presence of the chloro substituent at position 4 provides a site for nucleophilic substitution reactions, while the ethyl carboxylate group at position 5 offers opportunities for further functionalization through ester chemistry. These structural features collectively contribute to the compound's role as a key intermediate in the synthesis of diverse heterocyclic systems.

Research applications of this compound include its use in the development of novel pharmaceutical compounds and the exploration of structure-activity relationships in drug discovery programs. The compound's pyrimidine core structure provides a foundation for investigating biological activities, as pyrimidine derivatives are known to exhibit various pharmacological properties including anticancer, antiviral, and antibacterial activities. Furthermore, the compound's synthetic accessibility and chemical stability make it an attractive starting material for academic research and industrial applications.

The ongoing research interest in this compound reflects the broader significance of pyrimidine chemistry in contemporary chemical sciences. As researchers continue to explore new synthetic methodologies and biological applications, this compound represents a valuable tool for advancing our understanding of heterocyclic chemistry and its applications in drug discovery and materials science. The compound's well-characterized properties and established synthetic routes facilitate its incorporation into research programs aimed at developing novel chemical entities with enhanced biological or physical properties.

Eigenschaften

IUPAC Name |

ethyl 4-chloro-2-methylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-3-13-8(12)6-4-10-5(2)11-7(6)9/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIAVLIGRIDNHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506549 | |

| Record name | Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2134-36-3 | |

| Record name | Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-2-methylpyrimidine-5-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-methylpyrimidine-5-carboxylic acid.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Chlorination: Using large reactors for the chlorination step to ensure efficient heat management and reaction control.

Continuous Esterification: Employing continuous flow reactors for the esterification process to enhance yield and reduce reaction time.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or methanol at elevated temperatures.

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products:

Substitution Products: Depending on the nucleophile, products such as ethyl 4-amino-2-methylpyrimidine-5-carboxylate or ethyl 4-thio-2-methylpyrimidine-5-carboxylate can be formed.

Oxidation Products: Oxidation can yield compounds like ethyl 4-chloro-2-methylpyrimidine-5-carboxylic acid.

Reduction Products: Reduction can produce ethyl 4-chloro-2-methylpyrimidine-5-methanol.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Overview : Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural properties allow it to interact effectively with biological targets, enhancing drug efficacy.

Mechanism of Action : The chloro group at the second position facilitates nucleophilic substitution reactions, allowing for the formation of diverse derivatives that can modulate enzyme activity or receptor interactions.

Case Studies

- Cancer Therapeutics : A study demonstrated that derivatives synthesized from this compound exhibited significant activity against several cancer cell lines, with IC50 values indicating effective growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU) .

- Neurological Disorders : Research has shown that this compound is involved in developing selective inhibitors for the epidermal growth factor receptor (EGFR), which is crucial for targeted cancer therapies .

Agricultural Chemistry

Overview : The compound is utilized in formulating agrochemicals, contributing to pest control and crop protection strategies.

Applications :

- Pesticide Development : this compound has been incorporated into formulations aimed at improving crop resilience against pests and diseases, thereby enhancing agricultural yield and sustainability .

Biochemical Research

Overview : In biochemical studies, this compound plays a vital role in developing assays that investigate enzyme activities and metabolic pathways.

Research Findings

- Enzyme Kinetics : this compound has been employed to probe enzyme interactions, providing insights into cellular functions and metabolic processes .

Material Science

Overview : The compound is also explored for its potential in creating novel materials with unique properties.

Applications

Wirkmechanismus

The mechanism by which ethyl 4-chloro-2-methylpyrimidine-5-carboxylate exerts its effects involves:

Molecular Targets: The compound interacts with enzymes and receptors in biological systems, often inhibiting or modulating their activity.

Pathways Involved: It can affect pathways such as DNA synthesis and repair, protein synthesis, and metabolic processes, depending on the specific biological target.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Pyrimidine Derivatives

Pyrimidine derivatives exhibit diverse biological and chemical properties depending on substituent type, position, and electronic effects. Below is a detailed comparison of ethyl 4-chloro-2-methylpyrimidine-5-carboxylate with structurally related compounds.

Substituent Position and Type

Table 1: Structural Comparison of Pyrimidine Derivatives

| Compound Name | Molecular Formula | Substituents (Position) | Key Features |

|---|---|---|---|

| This compound | C₈H₉ClN₂O₂ | 4-Cl, 2-CH₃, 5-COOEt | High reactivity at 4-Cl; anticancer activity (IC₅₀: 1.2–5.8 μM) |

| Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate | C₈H₉ClN₂O₂S | 5-Cl, 2-SCH₃, 4-COOEt | Methylthio group enhances lipophilicity; antimicrobial (MIC: 8–32 μg/mL) |

| Ethyl 4-methoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate | C₉H₉F₃N₂O₃ | 4-OCH₃, 2-CF₃, 5-COOEt | Methoxy group improves metabolic stability; kinase inhibition |

| Ethyl 5,6-dichloro-2-methylpyrimidine-4-carboxylate | C₈H₈Cl₂N₂O₂ | 5-Cl, 6-Cl, 2-CH₃, 4-COOEt | Dual chloro groups increase electrophilicity; agrochemical applications |

| Ethyl 2-(4-methoxypyridin-2-yl)pyrimidine-5-carboxylate | C₁₃H₁₃N₃O₃ | Pyridin-2-yl (4-OCH₃), 5-COOEt | Bicyclic structure enhances DNA intercalation; anticancer |

Key Observations:

- Chlorine vs. Methoxy/Thio Groups : The 4-chloro substituent in the target compound facilitates nucleophilic substitution, whereas methoxy or methylthio groups alter electronic effects (e.g., resonance donation) and biological targeting .

- Dichloro Derivatives : Ethyl 5,6-dichloro-2-methylpyrimidine-4-carboxylate exhibits higher electrophilicity, favoring reactions with nucleophiles like amines .

- Bicyclic Derivatives : Compounds like ethyl 2-(4-methoxypyridin-2-yl)pyrimidine-5-carboxylate show enhanced DNA binding due to planar bicyclic structures .

Key Findings:

- Anticancer Activity: The target compound’s chloro and methyl groups synergize to inhibit EGFR, showing superior activity compared to ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate (IC₅₀: >10 μM) .

- Antimicrobial Potency: Methylthio-substituted derivatives (e.g., ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate) exhibit broader-spectrum activity against Gram-negative bacteria compared to amino-substituted analogs .

- Neuroprotection: Amino substituents (e.g., ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate) enhance blood-brain barrier penetration, critical for neuroprotective applications .

Biologische Aktivität

Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and neuroprotective research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula and a molecular weight of approximately 200.622 g/mol. It is characterized by a pyrimidine ring with a chlorine atom at the 4-position and an ethyl ester group at the 5-position. The compound typically appears as a light yellow to white solid, with a density of about 1.3 g/cm³ and a boiling point of approximately 276.2 °C at 760 mmHg .

The synthesis of this compound involves several methods, including reactions with various nucleophiles that yield substitution products. For instance, treatment with sodium cyanide can lead to the formation of cyano derivatives, indicating its potential for further functionalization .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential utility in pharmaceutical applications aimed at combating microbial infections . The specific mechanisms through which it exerts this activity are still under investigation but may involve inhibition of key enzymes or disruption of bacterial cell wall synthesis.

Neuroprotective Effects

In addition to its antimicrobial properties, this compound has been studied for its neuroprotective and anti-neuroinflammatory effects. It is used in the synthesis of novel triazole-pyrimidine hybrids that have demonstrated promising results in protecting neuronal cells from oxidative stress and inflammation . These compounds may inhibit pathways involved in neurodegeneration, making them candidates for further development in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound were effective against Pseudomonas aeruginosa, a common pathogen associated with hospital-acquired infections. The structure-activity relationship (SAR) analysis indicated that modifications to the pyrimidine ring could enhance antibacterial potency .

- Neuroprotective Studies : Research involving triazole-pyrimidine hybrids synthesized from this compound showed reduced neuronal cell death in models of oxidative stress. These findings suggest that this compound can modulate neuroinflammatory responses and protect against neurotoxicity .

- Enzyme Inhibition : this compound has been identified as an inhibitor of specific enzymes involved in microbial resistance mechanisms. This characteristic could be leveraged to develop new strategies for overcoming antibiotic resistance .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | C8H9ClN2O2S | Contains a methylthio group instead of methyl |

| Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | C8H9ClN2O2 | Chlorine at position 2 instead of 4 |

| Mthis compound | C8H8ClN2O2 | Methyl group instead of ethyl |

These compounds differ mainly in their substituents and positions on the pyrimidine ring, which significantly affects their biological activity and chemical reactivity .

Q & A

Q. What are the common synthetic routes for Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate?

- Methodological Answer : The compound is typically synthesized via the Biginelli reaction, a one-pot multicomponent condensation involving aromatic aldehydes, ethyl acetoacetate, and thioureas . Chlorination steps using reagents like phosphoryl chloride (POCl₃) are critical for introducing the chloro substituent at the pyrimidine ring . For example, cyclization reactions with 3-amino-5-methylisoxazole can yield structurally related pyrimidine derivatives under reflux conditions in DMF, with yields optimized by controlling stoichiometry and reaction time (25–70°C, 4–12 hours) .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is widely used to solve crystal structures, leveraging high-resolution data to resolve bond lengths, angles, and torsional disorders . For instance, studies on analogous pyrimidine derivatives (e.g., Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-tetrahydro-pyrimidine-5-carboxylate) report mean C–C bond accuracies of 0.004 Å and R-factors < 0.06, validated using ORTEP-3 for graphical representation .

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is effective for separating regioisomers. Recrystallization from ethanol or acetonitrile improves purity (>95%), as demonstrated in syntheses of ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate derivatives . LC-MS or NMR (¹H/¹³C) monitors intermediate stability, particularly for thioamide byproducts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during scale-up synthesis?

- Methodological Answer : Yield variations often arise from competing side reactions (e.g., over-chlorination or dimerization). Kinetic studies using in situ FTIR or HPLC can identify optimal reagent addition rates and temperature thresholds. For example, aluminum chloride (AlCl₃)-catalyzed reactions require strict temperature control (65–70°C) to minimize epichlorohydrin decomposition . Solvent polarity adjustments (e.g., switching from DMF to THF) may suppress byproduct formation in cyclization steps .

Q. What strategies validate the compound’s potential in drug discovery despite structural instability?

- Methodological Answer : Structural analogs with enhanced stability are designed via substituent tuning. For instance, replacing the methyl group with trifluoromethyl (CF₃) improves metabolic resistance, as seen in ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate derivatives . Biological assays (e.g., kinase inhibition or cytotoxicity screens) are conducted under inert atmospheres to prevent hydrolysis. Computational docking (AutoDock Vina) predicts binding affinities to target proteins, prioritizing candidates for in vitro testing .

Q. How are spectroscopic and computational methods integrated to analyze tautomeric equilibria?

- Methodological Answer : Dynamic NMR (DNMR) at variable temperatures (e.g., 298–373 K) captures tautomeric shifts in DMSO-d₆. DFT calculations (B3LYP/6-311++G**) model energy barriers between keto-enol forms, correlating with experimental chemical shifts . For example, ¹H NMR of ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate reveals thione-thiol tautomerism, resolved via NOESY for spatial assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.